3,5-Bis(trifluoromethyl)phenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 3,5-Bis(trifluoromethyl)phenylboronic acid has been explored through various methods. For instance, 3,5-Bis(perfluorodecyl)phenylboronic acid, synthesized from the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene, demonstrates the potential for "green" catalysis due to its strong electron-withdrawing effect and immobility in the fluorous recyclable phase (Ishihara, Kondo, & Yamamoto, 2001). Additionally, the synthesis of novel fluorinated aromatic diamines incorporating 3,5-bis(trifluoromethyl)phenyl groups has shown promise for creating new fluorine-containing polyimides with outstanding mechanical properties and thermal stability (Yin et al., 2005).
Molecular Structure Analysis
The molecular structure of 3,5-bis(trifluoromethyl)phenyl-substituted compounds has been studied extensively. For example, the synthesis and characterization of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins have revealed insights into their optical, electrochemical, and photophysical properties, with a noted decrease in the HOMO-LUMO gap as the size of the conjugated macrocycles increases (Kang et al., 2008).
Chemical Reactions and Properties
3,5-Bis(trifluoromethyl)phenylboronic acid and its derivatives exhibit a variety of chemical reactions and properties. For instance, tris[3,5-bis(trifluoromethyl)phenyl]borane has demonstrated novel H2 activation as part of a frustrated Lewis pair (Herrington, Thom, White, & Ashley, 2012). Additionally, 3,5-bis(trifluoromethyl)phenyl sulfones have been employed in Julia-Kocienski olefination reactions, facilitating the synthesis of cyclohepta[b]benzofurans and cyclohepta[b]indoles with excellent yields (Cao, Bian, & Zheng, 2015).
Physical Properties Analysis
The physical properties of 3,5-bis(trifluoromethyl)phenylboronic acid derivatives have been a subject of investigation. For example, the thermally stable bis(trifluoromethyl)phosphinous acid showcases unique physical properties, including an equilibrium of two P--OH rotational isomers, highlighting its distinctiveness in the realm of phosphinous acids (Hoge, García, Willner, & Oberhammer, 2006).
Chemical Properties Analysis
The chemical properties of 3,5-bis(trifluoromethyl)phenylboronic acid and its derivatives are diverse. For instance, efficient enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol by Leifsonia xyli using isopropanol as co-substrate highlights the compound's significance as a key chiral intermediate (Ouyang et al., 2013). Additionally, (trifluoromethoxy)phenylboronic acids have been studied for their structural, antimicrobial, and spectroscopic properties, demonstrating their potential in biological applications (Adamczyk-Woźniak et al., 2021).
Scientific Research Applications
Application 1: Redox Shuttles and Film-Forming Additives
- Scientific Field: Computational Chemistry and Electrochemistry
- Summary of the Application: 3,5-Bis(trifluoromethyl)phenylboronic acid is known as a redox shuttle and film-forming additive. It is reduced at a higher potential than that of PC-solvated Li+ ion because of its lower LUMO energy level .
- Methods of Application: Theoretical (molecular modelling) studies of the HOMO and LUMO energies of several phenylboronic acids and boronates were conducted. The LUMO energies of all boronates were significantly lower than the LUMO energies of the commonly used carbonate electrolytes, both in vacuo and in solution, making them good candidates as electrolyte additives .
- Results or Outcomes: The preferred conformation in vacuo and in solution of the boronate ester groups was ‘in–out’, with dihedral angles between the aromatic ring and boronate group varying between 29.5° and 33.6°. In contrast, the preferred conformations of the phenylboronic acids were found to be always coplanar and ‘out–out’, with dihedral angles close to 0° .
Application 2: Synthesis of Methylene-Arylbutenones
- Scientific Field: Organic Chemistry
- Summary of the Application: 3,5-Bis(trifluoromethyl)phenylboronic acid is used as a reactant in the synthesis of methylene-arylbutenones .
Application 3: Synthesis of Various Compounds
- Scientific Field: Organic Chemistry
- Summary of the Application: “3,5-Bis(trifluoromethyl)phenylboronic acid” is used as a reactant in the synthesis of various compounds . These include methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling, primary amino acid derivatives with anticonvulsant activity, alkyl arylcarbamates via Cu-catalyzed coupling with potassium cyanate, aryl-substituted succinimides and cyclic ketones by asymmetric conjugate addition, and axially chiral dicarboxylic acids for asymmetric Mannich-type reactions .
Safety And Hazards
3,5-Bis(trifluoromethyl)phenylboronic acid is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation. It is recommended to avoid dust formation and to keep containers tightly closed in a dry, cool, and well-ventilated place . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
3,5-Bis(trifluoromethyl)phenylboronic acid can be used as a pharmaceutical molecule and organic synthesis intermediate. Its most important transformation is the Suzuki coupling reaction, which connects molecular fragments to the target molecule. A common application is to incorporate it into the ligand structure in metal-catalyzed chemistry, using the strong electron-withdrawing ability of trifluoromethyl to change the electron density of the ligand, thereby changing its catalytic effect .
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16)17/h1-3,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTABBGLHGBJQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224421 | |
Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)phenylboronic acid | |
CAS RN |
73852-19-4 | |
Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073852194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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